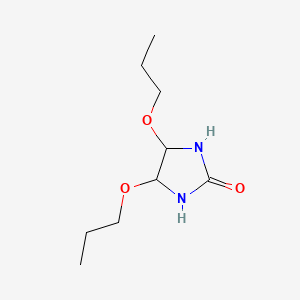
4,5-Dipropoxy-2-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dipropoxy-2-imidazolidinone: is a heterocyclic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of propoxy groups at the 4 and 5 positions of the ring structure makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dipropoxy-2-imidazolidinone typically involves the cyclocondensation of appropriate diamines with carbonyl compounds. One common method is the reaction of N,N’-dimethylurea with glyoxal under acidic or basic conditions to form the desired imidazolidinone derivative . The reaction conditions often include refluxing in acetonitrile or other suitable solvents.
Industrial Production Methods: Industrial production methods for imidazolidinones, including this compound, often involve catalytic processes to enhance yield and efficiency. Catalysts such as metal complexes or organocatalysts are used to facilitate the cyclization reactions . The use of azeotropic distillation and other purification techniques ensures the isolation of high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dipropoxy-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidinones, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: 4,5-Dipropoxy-2-imidazolidinone is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, imidazolidinones are studied for their potential as enzyme inhibitors and central nervous system depressants . The propoxy groups may enhance the compound’s ability to interact with biological targets.
Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Imidazolidinones are known for their pharmacological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 4,5-Dipropoxy-2-imidazolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The propoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Imidazolidinone: Lacks the propoxy groups, making it less reactive in certain applications.
4,5-Dihydroxy-2-imidazolidinone: Contains hydroxyl groups instead of propoxy groups, leading to different chemical properties and reactivity.
Benzimidazolidin-2-one: Contains a fused benzene ring, which alters its chemical behavior and applications.
Uniqueness: 4,5-Dipropoxy-2-imidazolidinone is unique due to the presence of propoxy groups at the 4 and 5 positions. These groups enhance its solubility, reactivity, and potential for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
90729-15-0 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4,5-dipropoxyimidazolidin-2-one |
InChI |
InChI=1S/C9H18N2O3/c1-3-5-13-7-8(14-6-4-2)11-9(12)10-7/h7-8H,3-6H2,1-2H3,(H2,10,11,12) |
InChI Key |
ATJWTQKOPFMBIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1C(NC(=O)N1)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


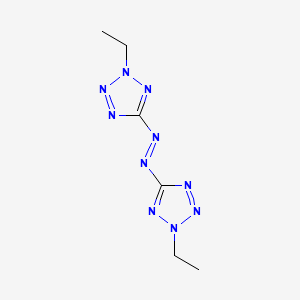

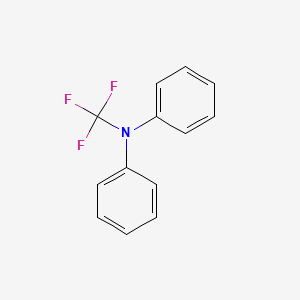
![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
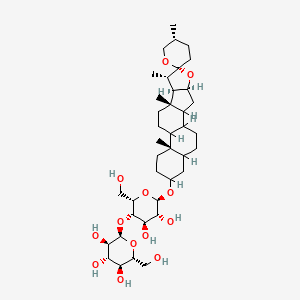
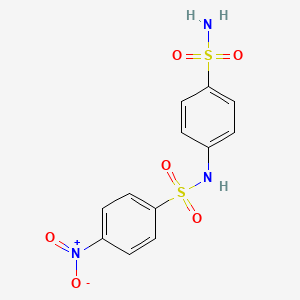

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)


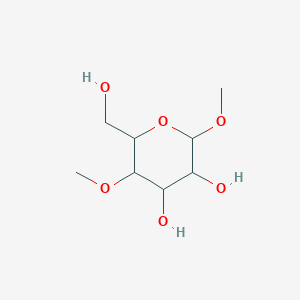

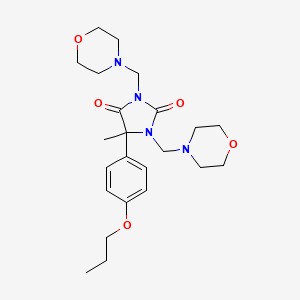
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
